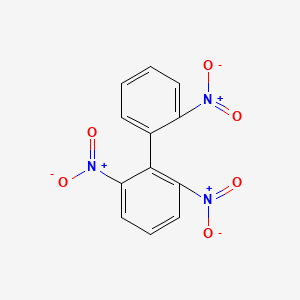
Chromium--thulium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–thulium (1/1) is a compound formed by the combination of chromium and thulium in a 1:1 ratio. Chromium is a transition metal known for its high corrosion resistance and hardness, while thulium is a rare earth element belonging to the lanthanide series. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium–thulium (1/1) can be achieved through various synthetic routes. One common method involves the reduction of chromium and thulium oxides using a reducing agent such as calcium or lanthanum. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of chromium–thulium (1/1) often involves the use of advanced techniques such as metallothermic reduction. This process involves the reduction of chromium and thulium oxides using a metal reductant, followed by purification and alloying to achieve the desired composition.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–thulium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form halides, and with acids to produce corresponding salts.
Common Reagents and Conditions
Oxidation: Chromium–thulium (1/1) can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of chromium and thulium halides.
Major Products Formed
Oxidation: Chromium and thulium oxides.
Reduction: Chromium and thulium metals.
Substitution: Chromium and thulium halides.
Applications De Recherche Scientifique
Chromium–thulium (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the development of advanced imaging techniques and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the production of medical lasers and other therapeutic devices.
Industry: Applied in the manufacturing of high-performance alloys and materials with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of chromium–thulium (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, chromium–thulium (1/1) can interact with cellular components, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium–holmium (1/1): Similar to chromium–thulium (1/1), this compound also exhibits unique electronic and catalytic properties.
Chromium–erbium (1/1): Known for its applications in laser technology and advanced materials.
Chromium–ytterbium (1/1): Used in various industrial applications due to its high thermal stability and mechanical strength.
Uniqueness
Chromium–thulium (1/1) stands out due to its specific combination of properties, such as high corrosion resistance, unique electronic characteristics, and its ability to act as a catalyst in various chemical reactions. These features make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
65506-92-5 |
|---|---|
Formule moléculaire |
CrTm |
Poids moléculaire |
220.930 g/mol |
Nom IUPAC |
chromium;thulium |
InChI |
InChI=1S/Cr.Tm |
Clé InChI |
JMNMPGMCSVENCD-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
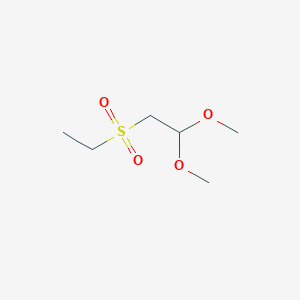
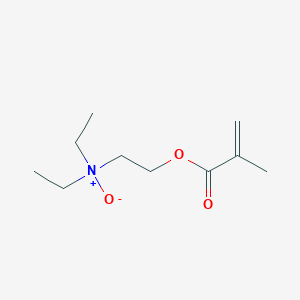
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
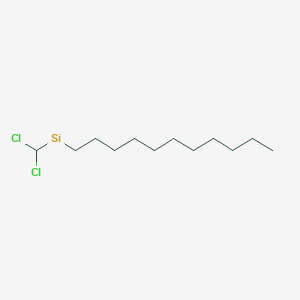
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
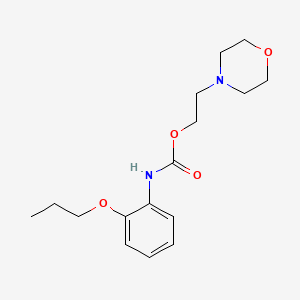

![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
